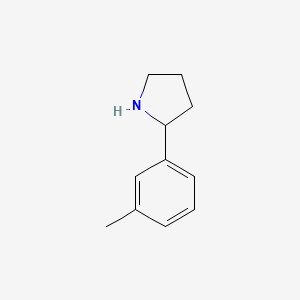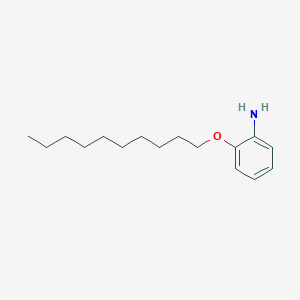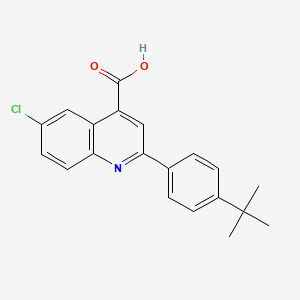
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate acetophenone derivatives with aldehydes in the presence of ethanol or other solvents. For instance, a compound with dichlorophenyl and trimethoxyphenyl groups was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde . This suggests that a similar approach could be used for synthesizing 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one, using 2,5-dimethoxybenzaldehyde and an appropriate chloroacetophenone derivative.
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common techniques used to confirm the molecular structure of synthesized compounds. For example, the absolute molecular configuration of a related compound was investigated by X-ray crystallography, revealing intermolecular hydrogen bonds and the cis configuration of substituents . These techniques could similarly be applied to determine the molecular structure of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from HOMO and LUMO analysis, which indicates the charge transfer within the molecule and potential sites for electrophilic and nucleophilic attacks. For instance, the negative electrostatic potential regions in related compounds are localized over the carbonyl group and phenyl rings, suggesting these as sites for electrophilic attack . This information can be extrapolated to predict the reactivity of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one in various chemical reactions.
Physical and Chemical Properties Analysis
The physical properties, such as melting points and crystal forms, can vary depending on the compound and its interactions with solvents. For example, a compound with dimethoxyphenyl groups was found to crystallize in different forms with varying melting points when recrystallized from different solvents . The vibrational spectra, obtained through FT-IR and FT-Raman spectroscopy, provide insights into the functional groups present and their interactions . Theoretical calculations, such as density functional theory (DFT), can complement experimental findings to predict vibrational wavenumbers and assess the stability of the molecule . These methods would be applicable to analyze the physical and chemical properties of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
Application 7: Antimicrobial Activity
- Results : The compound has shown potential in inhibiting the growth of certain pathogens, with measurements such as minimum inhibitory concentration (MIC) providing quantitative data .
Application 8: Anti-inflammatory and Anticancer Properties
- Results : Some derivatives have demonstrated promising results in reducing inflammation and combating cancer cells .
Application 9: Enzyme Inhibition
- Results : The effectiveness is often reported as IC50 values, indicating the concentration required to inhibit 50% of the enzyme activity .
Application 10: Drug Discovery
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEWSWMETKFBGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393234 |
Source


|
| Record name | 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
CAS RN |
50786-60-2 |
Source


|
| Record name | 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

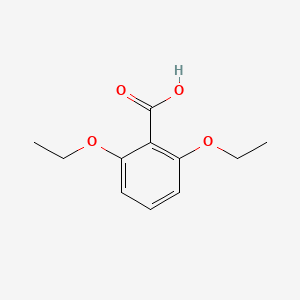
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1306794.png)
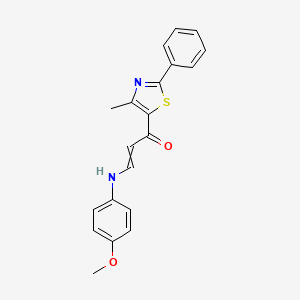
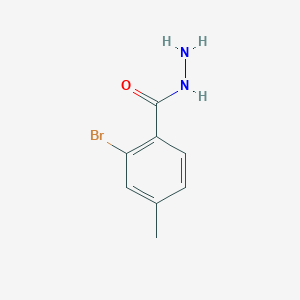

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)



